![molecular formula C12H16ClNO2 B2977210 Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride CAS No. 1355592-47-0](/img/structure/B2977210.png)
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
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Overview
Description
“Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C12H16ClNO2 . It is a derivative of tetrahydronaphthalene, which is a bicyclic compound consisting of a naphthalene core where two adjacent carbon atoms are replaced by a saturated carbon .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO2.ClH/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10;/h2-3,6,11H,4-5,7,13H2,1H3;1H
. This indicates that the compound has a methyl group (CH3-) attached to a carboxylate group (-COO-), which is further connected to a tetrahydronaphthalene ring with an amino group (-NH2) attached . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 241.72 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : A concise synthesis approach for related compounds involves starting from naphthalene-2,3-diol, undergoing several chemical transformations to achieve various tetrahydronaphthalene derivatives. These processes include methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and more, demonstrating the compound's versatility in synthetic organic chemistry (Göksu et al., 2003).
Pharmacological Applications
- Serotonergic and Dopaminergic Activity : Compounds structurally related to Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride have been synthesized and evaluated for their effects on central serotonergic (5-HT1A) and dopaminergic (D2) systems. These studies reveal the nuanced impact of amino substitution on receptor affinity and in vivo activity, shedding light on the complex interactions between chemical structure and biological function (Stjernlöf et al., 1993).
Novel Receptor Agonists
- S1P Receptor Agonist Development : The compound has contributed to the development of new S1P receptor agonists, such as ceralifimod, which are selective for S1P1 and S1P5 receptors. These agonists have potential applications in treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS), demonstrating the compound's relevance in novel therapeutic agent development (Kurata et al., 2017).
Enzymatic Synthesis and Modification
- Chemoenzymatic Routes : The compound has been used in chemoenzymatic synthesis routes to produce cyclic α-quaternary α-amino acid enantiomers, highlighting its utility in producing stereochemically complex molecules. This approach employs enzymes like Candida antarctica lipase B for kinetic resolution, showcasing the compound's application in asymmetric synthesis and enzymatic processes (Li et al., 2011).
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride are currently unknown
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the stability, efficacy, and action of the compound.
properties
IUPAC Name |
methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10;/h2-3,6,11H,4-5,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUXMLZFMCYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2)N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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